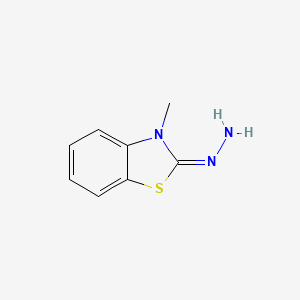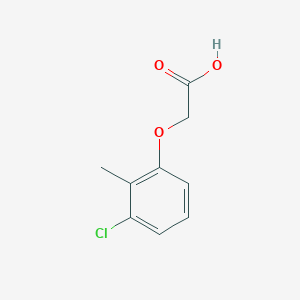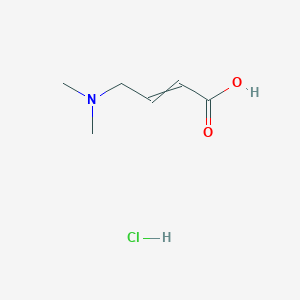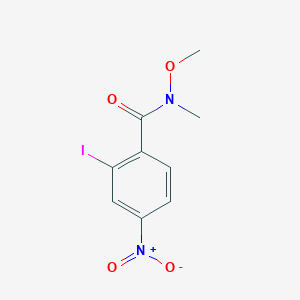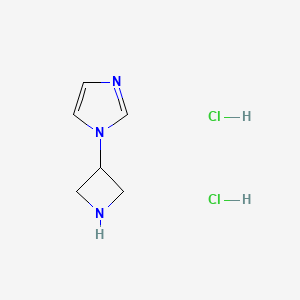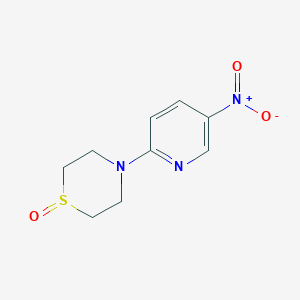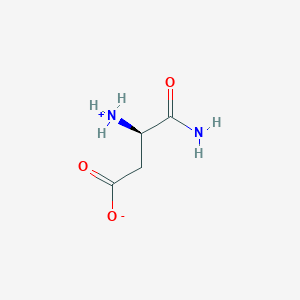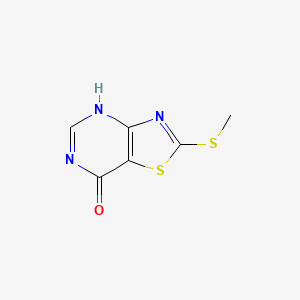
2,6-Dimethoxy-4-vinylphenol
Übersicht
Beschreibung
2,6-Dimethoxy-4-vinylphenol, also known as canolol or 4-vinylsyringol, is a chemical compound with the molecular formula C10H12O3 . It is an antioxidant phenolic compound that has potential use as a COX-2 inhibitor . It is also a flavoring agent and an antioxidant phenolic compound extracted from crude canola oil . It may inhibit tumor cell growth while inducing cell apoptosis .
Synthesis Analysis
The synthesis of this compound involves the hydrolysis of canola meal, either directly or using the 70% aqueous methanolic extract filtrates . This is followed by microwave-assisted decarboxylation . Another method involves heating 3,5-dimethoxy-4-hydroxycinnamic acid in DMF at 170°C for 30 minutes .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 180.2 .Chemical Reactions Analysis
The chemical reaction involved in the formation of this compound is the decarboxylation of sinapic acid during oil pressing at high temperature and pressure . This reaction is facilitated by alkaline (NaOH) or enzymatic (ferulic acid esterase) hydrolysis .Physical And Chemical Properties Analysis
This compound is a colorless solid . It has a melting point of 133.00 to 135.00 °C and a boiling point of 314.00 to 315.00 °C . It has a vapor pressure of 0.002000 mmHg at 25.00 °C . It is soluble in alcohol and water (947.8 mg/L at 25 °C), but insoluble in water .Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation and Synthetic Applications : Swenton et al. (1996) studied the anodic oxidation of a series of phenols, including derivatives similar to 2,6-Dimethoxy-4-vinylphenol. They developed a novel synthetic route and found good yields of spiro dienones, indicating potential applications in synthetic organic chemistry (Swenton et al., 1996).
Biomass Pyrolysis for Chemical Production : Qu et al. (2013) explored the selective production of 4-Vinylphenol, a related compound, through low-temperature fast pyrolysis of biomass. This process is a low-cost alternative for producing important chemicals like 4-Vinylphenol from renewable sources (Qu et al., 2013).
Polymer Blend Miscibility and Hydrogen Bonding : Pehlert et al. (1997) examined the miscibility and hydrogen bonding in polymer blends involving 4-Vinylphenol derivatives. They highlighted the importance of hydrogen bonding in these mixtures, suggesting applications in polymer science (Pehlert et al., 1997).
Study of Natural Organic Matter Decomposition : Chen et al. (2018) used pyrolysis GC/MS to track the molecular fingerprints of natural organic matter. They identified 2,6-Dimethoxy-phenol and 2-methoxy-4-vinylphenol as significant compounds in the early stages of decomposition, indicating their roles in environmental and soil chemistry studies (Chen et al., 2018).
Applications in Epoxy Resin Modification : Prolongo et al. (2007) researched the use of Poly(4-vinylphenol) as a thermoplastic modifier in epoxy resins. Their findings suggest potential applications in enhancing the properties of epoxy-based materials (Prolongo et al., 2007).
Antioxidant Potential in Biochemistry : Adelakun et al. (2012) investigated the laccase-mediated oxidation of 2,6-Dimethoxyphenol for producing compounds with higher antioxidant capacity. This suggests applications in developing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).
Wirkmechanismus
Safety and Hazards
2,6-Dimethoxy-4-vinylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
2,6-Dimethoxy-4-vinylphenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including phenolic acid decarboxylases, which catalyze the decarboxylation of hydroxycinnamic acids to produce vinylphenols . This interaction is essential for the conversion of sinapic acid to this compound. Additionally, this compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress . It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. This compound also influences cell signaling pathways, particularly those involved in inflammation and oxidative stress . By modulating these pathways, this compound can reduce inflammation and protect cells from oxidative damage . Furthermore, it affects gene expression by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to phenolic acid decarboxylases, facilitating the decarboxylation of sinapic acid to produce the compound . Additionally, it inhibits COX-2 activity by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins. This compound also modulates gene expression by activating antioxidant response elements and inhibiting nuclear factor-kappa B (NF-κB) signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a reduction in its antioxidant and anti-inflammatory activities . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant protection and anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits potent antioxidant and anti-inflammatory activities without significant toxicity . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at higher doses, and further increases in dosage do not enhance the compound’s efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily produced through the decarboxylation of sinapic acid by phenolic acid decarboxylases . This compound can also undergo further bioconversion to produce other valuable compounds, such as vanillin and 4-ethylguaiacol . The metabolic pathways of this compound involve interactions with various enzymes and cofactors, including those involved in oxidative stress response and inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound is lipid-soluble, allowing it to easily cross cell membranes and accumulate in lipid-rich tissues. Its distribution within the body is influenced by factors such as tissue type, blood flow, and the presence of binding proteins.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its activity and function can be influenced by its subcellular localization. For example, in the mitochondria, it can enhance the activity of antioxidant enzymes and protect against mitochondrial oxidative damage . Post-translational modifications, such as phosphorylation, can also affect its targeting to specific cellular compartments .
Eigenschaften
IUPAC Name |
4-ethenyl-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGZUSJKGVMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865427 | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28343-22-8, 31872-14-7 | |
| Record name | 4-Vinylsyringol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28343-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylsyringol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028343228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenyl-2,6-dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLSYRINGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5OK5EX8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



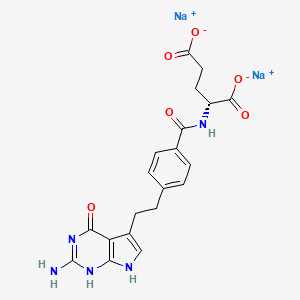
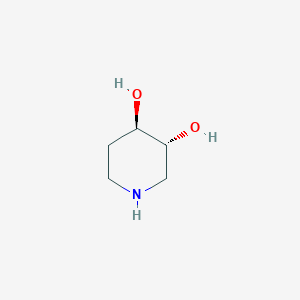

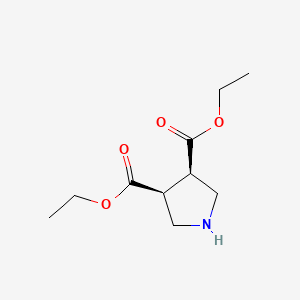
![3-Benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7890324.png)

